N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(4-Methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic pyrido[3,2,1-ij]quinoline core. This scaffold is characterized by a fused tricyclic system with a ketone group at position 3 and a sulfonamide moiety linked to the 9-position of the heterocycle.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-7-5-15(6-8-16)20-26(23,24)17-11-13-3-2-10-21-18(22)9-4-14(12-17)19(13)21/h5-8,11-12,20H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFFQQDVAQYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities.
Mode of Action
The compound interacts with DHFR, inhibiting its function. This interaction and subsequent inhibition occur due to the structural similarity between the compound and para-aminobenzoic acid (PABA), a substrate of DHFR. This similarity allows the compound to bind to the active site of DHFR, preventing the enzyme from catalyzing its normal reactions.
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the folate synthesis pathway. This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors for the synthesis of nucleotides. As a result, DNA replication and cell division are hindered, leading to the antimicrobial and antitumor effects of the compound.
Result of Action
The inhibition of DHFR and the subsequent disruption of nucleotide synthesis result in the prevention of bacterial DNA growth and cell division or replication. This leads to the bacteriostatic action of the compound. In terms of antitumor activity, the disruption of DNA replication can lead to cell cycle arrest, contributing to the compound’s potential anticancer effects.
Biological Activity
N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and antimicrobial activities, as well as its pharmacological applications.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes a quinoline core and a sulfonamide group. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of approximately 342.41 g/mol. The presence of the methoxy group at the para position of the phenyl ring is crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of similar quinoline derivatives. For instance, derivatives like 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest that this compound may exhibit similar properties due to structural similarities.
| Compound | Activity | Mechanism |
|---|---|---|
| 4-oxo-N-phenyl-1,4-dihydroquinoline | Anti-inflammatory | Inhibition of NF-κB pathway |
| N-(4-methoxyphenyl)-3-oxo... | Potentially anti-inflammatory | Similar structural features |
2. Antimicrobial Activity
The antimicrobial properties of compounds containing quinoline structures have been documented extensively. Studies indicate that these compounds can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis and interference with nucleic acid metabolism.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating the effects of various quinoline derivatives on acute lung injury (ALI), it was found that certain derivatives significantly reduced inflammatory markers in vivo. The administration of these compounds led to improved survival rates in animal models subjected to LPS-induced sepsis.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of quinoline-based compounds against resistant strains of bacteria. The results demonstrated that specific modifications in the chemical structure enhanced their efficacy against Gram-positive and Gram-negative bacteria.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles with moderate half-lives and bioavailability rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Three compounds with structural similarities were identified for comparison:
Analysis of Structural and Electronic Differences
Substituent Effects
- Analog 1 (CF3) : The trifluoromethyl group is strongly electron-withdrawing, which may increase metabolic stability by reducing oxidative degradation. However, its hydrophobicity could reduce aqueous solubility compared to the methoxy analog .
Functional Group Impact
- Sulfonamide vs. Oxalamide: Sulfonamides are known for their broad bioactivity (e.g., enzyme inhibition, antibacterial effects), whereas oxalamides may exhibit different binding modes due to their dual amide functionality. The latter could enhance selectivity for specific targets but may also increase susceptibility to enzymatic hydrolysis.
Core Rigidity and Conformation
All three compounds retain the pyrido[3,2,1-ij]quinoline core, which imposes structural rigidity. This feature is critical for maintaining pre-organized binding conformations in biological systems. Substituent variations influence steric bulk and electronic distribution without altering the core’s overall geometry.
Theoretical Property Predictions
- Solubility : The target compound’s methoxy group likely improves aqueous solubility relative to the CF3 analog. Analog 2’s hydroxyl group may further enhance solubility but could reduce membrane permeability.
- Metabolic Stability : The CF3 group in Analog 1 may resist cytochrome P450-mediated oxidation, offering a longer half-life compared to the methoxy variant.
- Binding Affinity : Analog 2’s oxalamide could form stronger hydrogen bonds with target proteins, though this depends on the specific biological context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
